Vitamin D4-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

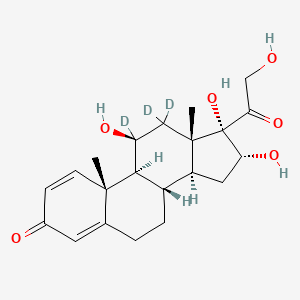

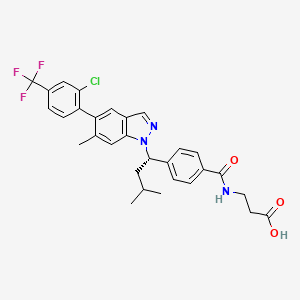

Vitamin D4-d3 is a compound belonging to the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound is a synthetic analog of vitamin D, designed to mimic the biological effects of naturally occurring vitamin D compounds such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D4-d3 typically involves the photochemical conversion of a precursor molecule, such as 7-dehydrocholesterol, under ultraviolet B (UV-B) radiation. This process results in the formation of prethis compound, which then undergoes thermal isomerization to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale photochemical reactors where the precursor molecules are exposed to controlled UV-B radiation. The resulting prethis compound is then purified and subjected to thermal isomerization to yield the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity and stability of the synthesized this compound .

化学反応の分析

Types of Reactions

Vitamin D4-d3 undergoes several types of chemical reactions, including:

Oxidation: The hydroxylation of this compound in the liver and kidneys to form its active metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes in the liver and kidneys.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites such as 25-hydroxythis compound and 1,25-dihydroxythis compound, which are biologically active forms of the compound .

科学的研究の応用

Vitamin D4-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.

Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its effects on cellular differentiation and proliferation.

Medicine: Explored for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and certain cancers.

Industry: Utilized in the fortification of foods and dietary supplements to enhance their nutritional value .

作用機序

Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .

類似化合物との比較

Similar Compounds

Vitamin D2 (ergocalciferol): Found in plants and fungi, less potent than vitamin D3.

Vitamin D3 (cholecalciferol): Produced in the skin upon exposure to sunlight, more potent than vitamin D2.

Vitamin D5 (sitocalciferol): A synthetic analog with similar biological effects.

Uniqueness

Vitamin D4-d3 is unique in its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to naturally occurring vitamin D compounds. Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .

特性

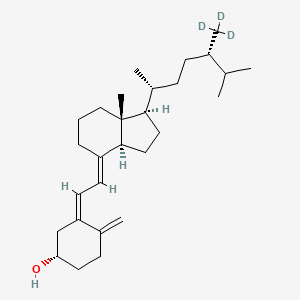

分子式 |

C28H46O |

|---|---|

分子量 |

401.7 g/mol |

IUPAC名 |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3 |

InChIキー |

DIPPFEXMRDPFBK-QSIFOQNMSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |

正規SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)